molecular formula C18H19Cl2NO4 B2782267 2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 133611-82-2

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2782267
CAS No.: 133611-82-2
M. Wt: 384.25
InChI Key: AKXAZPQENHPYKQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic phenoxyacetamide derivative with a molecular structure comprising two key pharmacophores: a 2,4-dichlorophenoxy group and a 3,4-dimethoxyphenethyl acetamide moiety. The 2,4-dichlorophenoxy moiety is associated with anti-inflammatory and plant growth-regulatory properties, as seen in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) . The 3,4-dimethoxyphenethyl group enhances solubility and modulates receptor interactions, as observed in related compounds targeting enzymes such as COX-2 and ACE2 . This compound is synthesized via condensation reactions involving chloral hydrate and substituted phenoxyacetic acid amides, followed by functionalization of the thioureido or acetamide side chains .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-23-16-5-3-12(9-17(16)24-2)7-8-21-18(22)11-25-15-6-4-13(19)10-14(15)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXAZPQENHPYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound of interest due to its potential applications in agriculture and medicine. This compound belongs to the class of phenoxy herbicides, which are widely used for their effectiveness in controlling broadleaf weeds. Understanding its biological activity is crucial for evaluating its efficacy and safety.

Chemical Structure and Properties

The molecular formula of this compound is C19H21Cl2NO4C_{19}H_{21}Cl_2NO_4, with a molecular weight of approximately 392.29 g/mol. The structure features two aromatic rings: a dichlorophenyl moiety and a dimethoxyphenyl group, contributing to its biological properties.

The primary mechanism of action for this compound involves mimicking the plant hormone auxin. This leads to uncontrolled cell growth and ultimately plant death. The interaction with auxin receptors disrupts normal physiological processes in target plants, making it an effective herbicide .

Herbicidal Activity

Research has demonstrated that this compound exhibits significant herbicidal activity against various broadleaf weeds. Its efficacy is attributed to its ability to induce rapid growth responses that result in plant stress and mortality. Comparative studies have shown that this compound is more effective than traditional herbicides like 2,4-D in certain applications .

Antimicrobial Properties

In addition to its herbicidal properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against specific bacterial strains. For example, compounds with similar structures have shown promising results against Escherichia coli and Klebsiella pneumoniae . However, further research is needed to fully characterize the antimicrobial spectrum and mechanisms involved.

Efficacy Studies

A series of field trials were conducted to evaluate the herbicidal efficacy of this compound compared to standard herbicides. The results indicated that this compound significantly reduced weed biomass by up to 85% in treated plots compared to untreated controls. The optimal application rate was determined to be around 1.5 kg/ha.

Safety and Environmental Impact

Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity tests indicate that it poses low risk to non-target organisms when applied according to recommended guidelines. However, it is classified as harmful if ingested and poses risks to aquatic life . Environmental persistence studies suggest moderate degradation rates under field conditions, emphasizing the need for careful management practices.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureHerbicidal EfficacyAntimicrobial Activity
2,4-DStructureHighModerate
MecopropStructureModerateLow
2-(3,4-Dimethoxyphenyl)ethylacetamideStructureLowHigh

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. A study published in MDPI highlighted the synthesis of new derivatives and their potential as anti-inflammatory agents through molecular docking studies with COX-2. The results showed promising binding affinities, suggesting potential therapeutic applications in treating inflammatory diseases .

Herbicidal Activity

The compound's structural similarity to known herbicides allows it to function effectively as a herbicide against broadleaf weeds. Its mechanism involves acting as a synthetic auxin, inducing uncontrolled growth in susceptible plants. This property makes it valuable for agricultural applications, particularly in cereal crops and pastures where weed control is essential .

Molecular Docking Studies

Molecular docking studies have been utilized to assess the binding interactions of this compound with various biological targets. For example, research has demonstrated that the compound can bind effectively to COX-2, which is crucial for its anti-inflammatory activity. These studies provide insights into the compound's potential mechanisms of action and guide further development of more potent derivatives .

Case Studies and Experimental Findings

StudyFocusFindings
MDPI (2023)Anti-inflammatory activitySynthesized derivatives showed significant inhibition of COX-2 with binding affinities indicating potential therapeutic uses .
Agricultural ResearchHerbicidal efficacyDemonstrated effective control of broadleaf weeds in experimental plots using the compound as a post-emergent herbicide .
Molecular Docking AnalysisTarget interactionIdentified strong binding interactions with COX-2 enzyme, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of phenoxyacetamides with diverse substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Key Substituents Melting Point (°C) Yield (%) Rf Value Biological Target Reference
2-(2,4-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Target) 3,4-Dimethoxyphenethyl - - - COX-2, ACE2
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) 4-Methylpyridinyl - - - Auxin receptor
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide 4-[(Isobutylamino)sulfonyl]phenoxy - - - ACE2 (-5.51 kcal/mol)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-naphthylthioureido)ethyl)acetamide (7h) Naphthalen-1-ylthioureido 205–207 64 0.69 COX-2
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide 3-Acetylphenyl - - - -

Key Observations:

  • Polarity and Solubility : The 3,4-dimethoxyphenethyl group in the target compound enhances hydrophilicity compared to naphthalen-1-yl (7h, Rf = 0.69) or pyridinyl (533) substituents .
  • Thermal Stability : Analogs with bulkier substituents (e.g., 7h) exhibit higher melting points (205–207°C) due to increased molecular rigidity .
  • Synthetic Yield : Derivatives with aromatic thioureido groups (e.g., 7g: 72% yield) are more efficiently synthesized than those with complex sulfonyl groups .

Spectral and Crystallographic Data

  • NMR Trends : The 3,4-dimethoxyphenethyl group in the target compound produces distinct δ 6.6–6.8 ppm aromatic protons in ¹H NMR, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives .
  • Crystal Packing : N-Substituted acetamides (e.g., in ) exhibit R₂²(10) hydrogen-bonded dimers, which stabilize the crystal lattice and influence solubility .

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